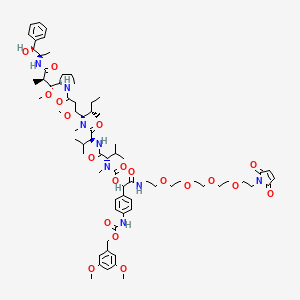

DMBA-SIL-Mal-MMAE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C72H106N8O20 |

|---|---|

Molekulargewicht |

1403.7 g/mol |

IUPAC-Name |

[1-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl] N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1 |

InChI-Schlüssel |

IGHYBHNHFJOJQG-JMCFHNEYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMBA-SIL-Mal-MMAE: A Novel Linker-Payload Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMBA-SIL-Mal-MMAE is a cutting-edge drug-linker conjugate developed for application in antibody-drug conjugates (ADCs). It comprises three key components: the cytotoxic agent Monomethyl Auristatin E (MMAE), a maleimide (Mal) group for antibody conjugation, and a novel silyl ether-based, radiation-sensitive linker (DMBA-SIL). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, available experimental data, and representative protocols for its application in ADC development.

Core Components and Mechanism of Action

The this compound conjugate is designed for spatio-temporal control of payload release, a critical factor in enhancing the therapeutic index of ADCs.

-

Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent. MMAE functions as a tubulin inhibitor, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its high cytotoxicity makes it an effective payload for ADCs.

-

DMBA-SIL (3,5-Dimethoxybenzyl Alcohol-Self-Immolative Linker): This is the innovative core of the linker system. The dimethoxybenzyl acetal moiety (DMBA) acts as a trigger that is cleavable by ionizing radiation.[2][3] Upon exposure to radiation, the silyl ether (SIL) linkage is destabilized, initiating a self-immolative cascade that ultimately liberates the active MMAE payload. This mechanism allows for localized drug release within a tumor microenvironment targeted by both the antibody and radiation, potentially minimizing systemic toxicity.

-

Maleimide (Mal): A reactive group that enables covalent conjugation of the linker-payload to the antibody, typically via reaction with thiol groups on cysteine residues of the monoclonal antibody.

The overall mechanism of an ADC utilizing this compound is envisioned as a multi-step process, beginning with the systemic administration of the ADC and culminating in the targeted release of the cytotoxic payload.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the DMBA-SIL linker followed by its conjugation to MMAE and the maleimide group. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme has been described.[3] The process involves the synthesis of a self-immolative linker which is then reacted with a protected maleimide-containing moiety, followed by deprotection and subsequent conjugation to MMAE.

A representative workflow for the synthesis and conjugation to an antibody is outlined below.

Experimental Data

The available experimental data for this compound primarily focuses on the proof-of-concept of its radiation-inducible payload release and subsequent cytotoxicity.

In Vitro Cytotoxicity

Studies have demonstrated a significant increase in the cytotoxicity of an albumin-DMBA-SIL-MMAE conjugate upon exposure to ionizing radiation.[2] This highlights the ability of the linker to remain stable and keep the potent MMAE payload in a "caged" and less active state until triggered by radiation.

| Conjugate | Condition | Cell Line | IC50 | Fold Change in Potency |

| Albumin-DMBA-SIL-MMAE | No Radiation | A549 | >1 µM | - |

| Albumin-DMBA-SIL-MMAE | With Radiation (8 Gy) | A549 | <1 nM | >2000-fold |

| Free MMAE | - | A549 | ~1 nM | - |

Table 1: Representative in vitro cytotoxicity data for an albumin-DMBA-SIL-MMAE conjugate. Data is illustrative based on published findings.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely published. The following are representative protocols for key experiments in the development and evaluation of ADCs, which can be adapted for ADCs utilizing this specific linker-payload.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of an ADC in cancer cell lines.

-

Cell Plating:

-

Harvest and count cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC, A549 for a general cytotoxicity assessment).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the corresponding naked antibody, and free this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

For ADCs with radiation-cleavable linkers, a parallel plate should be exposed to a controlled dose of ionizing radiation (e.g., 8 Gy).

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

-

General Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse model.

-

Tumor Implantation:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).

-

Administer the treatments intravenously (e.g., once a week for three weeks).

-

For ADCs with radiation-cleavable linkers, the tumor area would be subjected to a focused beam of radiation at a specified dose and schedule following ADC administration.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint:

-

The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.

-

Conclusion

This compound represents a promising linker-payload system for the development of next-generation ADCs. Its unique radiation-cleavable linker offers the potential for highly localized tumor killing, thereby improving the therapeutic window of potent cytotoxic agents like MMAE. Further research is needed to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of ADCs utilizing this technology. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the potential of this innovative ADC platform.

References

The DMBA-SIL-Mal Linker: A Radiation-Cleavable Platform for Targeted Drug Delivery in Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of sophisticated linker technologies that ensure the stable circulation of potent cytotoxic payloads and their controlled release at the tumor site. Among these innovations, the 3,5-dimethoxybenzyl alcohol (DMBA) self-immolative linker (SIL) with a maleimide (Mal) anchor represents a promising strategy for localized drug activation. This technical guide provides a comprehensive overview of the DMBA-SIL-Mal linker, its mechanism of action, synthesis, and application in ADCs, with a focus on quantitative data and detailed experimental protocols.

Core Concept: Radiation-Induced Payload Release

The DMBA-SIL-Mal linker is a cleavable linker system designed to release its conjugated payload upon exposure to X-ray irradiation. This approach offers a unique modality for spatial and temporal control over drug activation, potentially minimizing off-target toxicities associated with traditional ADC linkers that rely on enzymatic or chemical triggers ubiquitously present in the body. The key components of this linker system are:

-

3,5-Dimethoxybenzyl alcohol (DMBA): This moiety serves as the radiation-activated trigger. Upon interaction with hydroxyl radicals generated by X-ray irradiation, it undergoes a 1,4- or 1,6-elimination reaction.

-

Self-Immolative Linker (SIL): This component acts as a bridge, connecting the DMBA trigger to the cytotoxic payload. Once the DMBA is cleaved, the self-immolative nature of this linker facilitates the spontaneous release of the unmodified drug.

-

Maleimide (Mal): This functional group serves as a reactive handle for conjugating the linker-payload construct to the antibody or other protein carriers. Maleimide specifically and robustly reacts with free thiol groups, such as those on cysteine residues, to form stable thioether bonds.[1]

Mechanism of Action: A Step-by-Step Cascade

The release of the cytotoxic payload from a DMBA-SIL-Mal-conjugated ADC is a multi-step process initiated by radiation.

-

Hydroxyl Radical Generation: X-ray irradiation of aqueous environments, such as biological tissues, leads to the generation of reactive oxygen species, primarily hydroxyl radicals.

-

DMBA Activation: The DMBA moiety reacts with these hydroxyl radicals, initiating an electronic cascade.

-

Self-Immolation and Payload Release: This cascade triggers the fragmentation of the self-immolative linker, leading to the release of the active cytotoxic drug.

Quantitative Analysis of DMBA-SIL-Mal Linker Performance

The efficacy of the DMBA-SIL-Mal linker has been evaluated using various payloads, including monomethyl auristatin E (MMAE) and doxorubicin (DOX). The following tables summarize key quantitative data from studies on albumin and antibody-drug conjugates incorporating this linker.

| Conjugate | Payload | Cytotoxicity (- 8 Gy X-ray) | Cytotoxicity (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |

| Alb-DMBA-SIL-MMAE | MMAE | ~5700-fold lower than free MMAE | Similar to free MMAE | >2000 | [1] |

| mAb-DMBA-SIL-MMAE | MMAE | - | - | 70 | [1] |

Table 1. In Vitro Cytotoxicity of DMBA-SIL-Payload Conjugates.

| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |

| Alb-DMBA-SIL-MMAE | MMAE | 52 ± 9% | [1] |

| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | [1] |

| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% | [1] |

Table 2. Radiation-Induced Payload Release from DMBA-SIL Conjugates.

Synthesis and Experimental Protocols

The synthesis of a DMBA-SIL-Mal linker-drug conjugate involves a multi-step process. The following is a generalized workflow based on published methods.[1][2]

Detailed Experimental Protocols

Synthesis of DMBA-SIL Intermediate (Compound 4) [1][2]

-

Chloroformate Formation: 3,5-dimethyloxybenzyl alcohol (1) is reacted with triphosgene to produce the corresponding chloroformate (2).

-

Urea Linkage Formation: The chloroformate (2) is then reacted directly with a previously synthesized self-immolative aniline linker (3) to yield the DMBA-SIL intermediate (4).

Activation and Payload Conjugation (Compounds 6 and 8) [1][2]

-

Activation: The benzylic alcohol on the DMBA-SIL intermediate (4) is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base such as diisopropylethylamine to generate an activated carbonate (5).

-

Payload Conjugation: This activated carbonate (5) can then be reacted with the desired cytotoxic payload, such as MMAE or doxorubicin, to yield the respective drug-linker constructs (6 and 8).

Antibody Conjugation [2]

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., an anti-EGFR antibody) are reduced using a reducing agent like tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

-

Purification: The reducing agent is removed by spin filtration.

-

Conjugation: The reduced antibody is then incubated with the DMBA-SIL-Mal-payload construct to form the final ADC.

Measurement of Radiation-Induced Payload Release [1][2]

-

Sample Preparation: The ADC is prepared at a concentration of 50 μM in phosphate-buffered saline (PBS).

-

Degassing: The solution is purged with ultrapure-grade argon to create hypoxic conditions.

-

Irradiation: The solution is irradiated with a specific dose of X-rays (e.g., 8 Gy).

-

Analysis: The amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).

Applications and Future Directions

The DMBA-SIL-Mal linker technology has been successfully applied to create ADCs with both MMAE and doxorubicin payloads.[1] These constructs have demonstrated radiation-dependent cytotoxicity in vitro. This technology holds significant potential for enhancing the therapeutic window of ADCs by providing a mechanism for localized drug release within the tumor microenvironment, which is often targeted during radiation therapy.

Future research in this area may focus on:

-

Optimizing the radiation dose: Determining the minimal effective radiation dose to maximize payload release while minimizing damage to healthy tissue.

-

Exploring alternative triggers: Investigating other external stimuli for controlled drug release.

-

Broadening the range of payloads: Adapting the linker chemistry to accommodate a wider variety of cytotoxic agents.

-

In vivo efficacy and safety studies: Evaluating the performance of DMBA-SIL-Mal ADCs in preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

The Technical Core of Next-Generation ADCs: A Guide to DMBA-SIL-Mal-MMAE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, mechanism of action, and application of the DMBA-SIL-Mal-MMAE linker-payload combination for the development of advanced antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the quantitative data supporting its use, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to this compound

The this compound system represents a sophisticated approach to ADC design, incorporating a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a highly engineered linker system. This linker is designed for enhanced stability in circulation and controlled payload release within the target tumor cell.

-

MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4][5] Due to its high cytotoxicity, MMAE is unsuitable as a standalone chemotherapeutic agent but is an ideal payload for targeted delivery via ADCs.[1][2]

-

DMBA-SIL-Mal Linker: This linker is a composite structure designed for stability and specific cleavage.

-

DMBA (3,5-Dimethoxybenzyl Alcohol): This component can be part of a radiation-sensitive linker system, though in the context of many ADCs, it may be part of a broader self-immolative spacer strategy.[2]

-

SIL (Silyl Ether Linker): This key feature provides an acid-labile cleavage site.[6][7][8][9] Silyl ethers are stable at physiological pH (around 7.4) but are susceptible to hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][8] This pH-dependent cleavage mechanism allows for the targeted release of MMAE inside the tumor cell while minimizing premature release in the bloodstream.[6][10]

-

Mal (Maleimide): A reactive group that enables the covalent conjugation of the linker-payload to cysteine residues on the monoclonal antibody (mAb).[2] This is a common and robust method for creating stable ADCs.

-

Mechanism of Action

The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable silyl ether linker protects the payload from premature release.[6][10] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Trafficking and Payload Release: The internalized vesicle traffics to endosomes and then fuses with lysosomes. The acidic environment within these organelles triggers the hydrolysis of the silyl ether linker, leading to the release of the MMAE payload.[6][8]

-

Cytotoxicity: The released MMAE diffuses into the cytoplasm and binds to tubulin, disrupting the microtubule network.[4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3] Recent studies also suggest that microtubule disruption by MMAE can induce endoplasmic reticulum (ER) stress and synergize with STING signaling to enhance anti-tumor immune responses.[1][4][11]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing silyl ether-based linkers with MMAE and related MMAE-ADCs.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 | HER2+ Cell Lines | 0.028–0.170 nmol/L | [10][12] |

| IC50 (Cys-linker-MMAE) | BT-474 | 1.1 x 10⁻¹¹ M | [13] |

| IC50 (Cys-linker-MMAE) | NCI-N87 | 2.3 x 10⁻¹¹ M | [13] |

Table 1: In Vitro Cytotoxicity of Silyl Ether and other MMAE ADCs

| Parameter | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Tumor Growth Inhibition | Mouse Xenograft | Not specified | Better therapeutic effect than mAb alone | [10] |

| Tumor Growth Inhibition | NCI-N87 Xenograft | 5 mg/kg, days 0, 7, 14, 21 | 93% tumor inhibition rate | [13] |

| Tumor Shrinkage | C4-2 Xenograft | 6 mg/kg, weekly | Significant tumor shrinkage and increased survival | [14] |

Table 2: In Vivo Efficacy of MMAE ADCs

| Parameter | Condition | Value | Reference(s) |

| Half-life (Linker-MMAE) | Human Plasma | > 7 days | [6][10] |

| Payload Release from ADC | Human Plasma (7 days) | ~24% of total MMAE released | [6] |

| Maximum Tolerated Dose (Cys-linker-MMAE ADC) | Mice | Approaching 160 mg/kg (level of naked antibody) | [13] |

Table 3: Stability and Pharmacokinetic Parameters

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the IC50 value of a this compound ADC.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

This compound ADC.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete medium. A typical concentration range would be from 1 pM to 1 µM.

-

Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).

-

Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at 37°C (or overnight at room temperature).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells.

-

Calculate cell viability as a percentage of the negative control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

-

In Vivo Efficacy Study (Mouse Xenograft Model)

This protocol provides a general framework for assessing the in vivo efficacy of a this compound ADC.

Materials:

-

Immunocompromised mice (e.g., female BALB/c nude or SCID mice, 6-8 weeks old).

-

Tumor cells (e.g., NCI-N87 human gastric cancer cells).

-

Matrigel (optional).

-

This compound ADC.

-

Vehicle control (e.g., sterile PBS).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Administer the this compound ADC intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 5 or 10 mg/kg).

-

The dosing schedule can be, for example, once weekly or every three days for a total of 3-4 doses.[15]

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

The primary endpoint is typically tumor growth inhibition.

-

Secondary endpoints can include overall survival. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Analyze survival data using Kaplan-Meier curves.

-

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

Caption: MMAE inhibits tubulin polymerization, leading to apoptosis and enhanced immune response.

Experimental Workflow for ADC Development and Evaluation

Caption: A streamlined workflow for the development and evaluation of an antibody-drug conjugate.

Logical Relationship of ADC Components

Caption: The core components of the this compound antibody-drug conjugate.

References

- 1. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primo.rowan.edu [primo.rowan.edu]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Auristatin Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin derivatives represent a class of highly potent cytotoxic agents that have become integral to the development of antibody-drug conjugates (ADCs). Originally derived from the marine natural product dolastatin 10, these synthetic analogs exert their powerful anti-cancer effects by disrupting microtubule dynamics, a fundamental process for cell division.[1] Their exceptional potency, with IC50 values in the nanomolar to picomolar range, makes them ideal payloads for targeted delivery to cancer cells via monoclonal antibodies, thereby minimizing systemic toxicity.[2] This technical guide provides an in-depth exploration of the fundamental properties of auristatin derivatives, focusing on their mechanism of action, structure-activity relationships, physicochemical characteristics, and the experimental protocols used for their evaluation.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for auristatin derivatives is the inhibition of tubulin polymerization.[3] Tubulin dimers (composed of α- and β-tubulin) are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Auristatins bind to the vinca domain on β-tubulin, interfering with the addition of tubulin dimers to the growing end of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

-

G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, auristatin derivatives arrest the cell cycle in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6][7][8][9][10][11][12]

This targeted disruption of a critical cellular process in rapidly dividing cancer cells is the cornerstone of their therapeutic efficacy.

Signaling Pathway of Auristatin-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by auristatin derivatives, leading to apoptosis.

Structure-Activity Relationships (SAR)

The cytotoxic potency and physicochemical properties of auristatin derivatives are highly dependent on their chemical structure. Modifications at the N-terminus, C-terminus, and the central peptide core have been extensively explored to optimize their performance as ADC payloads.[2][8]

-

N-Terminus (P1 Position): The N-terminal amine provides a convenient handle for linker attachment. Modifications at this position can influence the overall hydrophobicity and potency of the derivative.

-

C-Terminus (P5 Position): The C-terminal group significantly impacts the properties of the auristatin. For instance, the replacement of the C-terminal norephedrine in monomethyl auristatin E (MMAE) with a phenylalanine residue in monomethyl auristatin F (MMAF) results in a charged molecule with reduced cell permeability.[13] This can be advantageous in reducing off-target toxicity.

-

Central Peptide Core (P2-P4 Positions): Modifications within the central peptide backbone can modulate the conformational properties of the molecule, affecting its binding affinity to tubulin and overall cytotoxicity.

Physicochemical Properties

The physicochemical properties of auristatin derivatives, particularly their hydrophobicity, play a crucial role in the development and performance of ADCs.

-

Hydrophobicity: Highly hydrophobic auristatin derivatives can induce aggregation of the ADC, leading to manufacturing challenges and potentially altered pharmacokinetic profiles.[2][8]

-

Solubility: Adequate solubility is essential for formulation and in vivo delivery. Modifications to the auristatin structure, such as the introduction of hydrophilic moieties, can improve solubility.[14][15]

-

Stability: Auristatin derivatives are generally stable molecules.[3] When incorporated into an ADC, the stability of the linker connecting the auristatin to the antibody is a critical parameter, ensuring that the cytotoxic payload is released only at the target site.

Quantitative Data

The following tables summarize key quantitative data for some of the most well-characterized auristatin derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Derivatives against Various Cancer Cell Lines

| Auristatin Derivative | Cancer Cell Line | IC50 (nM) | Reference(s) |

| MMAE | SK-BR-3 (Breast) | 3.27 ± 0.42 | [4][16] |

| HEK293 (Kidney) | 4.24 ± 0.37 | [4][16] | |

| BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [7] | |

| PSN-1 (Pancreatic) | 0.99 ± 0.09 | [7] | |

| Capan-1 (Pancreatic) | 1.10 ± 0.44 | [7] | |

| Panc-1 (Pancreatic) | 1.16 ± 0.49 | [7] | |

| MMAF | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |

| vcMMAE | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |

| vcMMAF | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |

| mcAFP | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL | [17] |

| vcAFP | SK-MEL-5 (Melanoma) | 0.7 - 7.1 ng/mL* | [17] |

*Note: The reference provides a range for a series of auristatin-conjugated antibodies.

Table 2: Physicochemical Properties of Selected Auristatin Derivatives

| Auristatin Derivative | Calculated logP | Reference(s) |

| MC-VC-PAB-MMAE | 4.79 | [18] |

| MCC-Maytansinoid | 3.76 | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of auristatin derivatives. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of auristatin derivatives on adherent cancer cell lines.[19][20][21][22][23]

Workflow for MTT Cytotoxicity Assay

References

- 1. DSpace [helda.helsinki.fi]

- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical role of anti-apoptotic Bcl-2 protein phosphorylation in mitotic death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Frontiers | Bcl-xL activity influences outcome of the mitotic arrest [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]

- 19. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 20. hpst.cz [hpst.cz]

- 21. lcms.cz [lcms.cz]

- 22. broadpharm.com [broadpharm.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Silyl Ether-Based Linker for MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a novel acid-cleavable silyl ether-based linker for the potent anti-cancer agent Monomethyl Auristatin E (MMAE). This technology represents a significant advancement in the field of Antibody-Drug Conjugates (ADCs), offering a stable and efficient drug delivery platform.

Discovery and Rationale: A Novel Approach to MMAE Delivery

The development of this novel linker technology was driven by the need for more stable and versatile delivery systems for highly potent cytotoxic payloads like MMAE. While enzyme-cleavable linkers, such as the widely used valine-citrulline (VC) linker, have shown success, they can be limited by their structural complexity, which may introduce tolerability risks.[1] On the other hand, traditional acid-cleavable linkers, like hydrazones and carbonates, have often been deemed unsuitable for MMAE due to their insufficient stability, leading to premature drug release and potential off-target toxicity.[1][2]

The core innovation of the DMBA-SIL-Mal-MMAE platform lies in the utilization of a silyl ether moiety as an acid-labile trigger. Silyl ethers are known to be sensitive to acidic conditions, a characteristic that can be exploited to trigger drug release in the acidic environment of tumor tissues and endosomes (pH 4.0-5.0), while remaining stable in the bloodstream (pH ~7.4).[1][2] This approach provides a new paradigm for the design of ADCs with amino-containing payloads like MMAE.[1]

The design incorporates a p-hydroxybenzyl alcohol (PHB) group, which facilitates the efficient conjugation of MMAE to the acid-triggered silyl ether.[1][2][3] This strategic design results in an ADC with improved plasma stability, efficient and targeted release of MMAE, and consequently, potent anti-tumor efficacy with a favorable safety profile.[1][2]

Figure 1: Rationale for the development of a silyl ether-based ADC linker.

Synthesis of the Silyl Ether-Based Linker-MMAE Conjugate

The synthesis of the silyl ether-based linker-MMAE conjugate is a multi-step process that involves the preparation of the maleimide-containing silyl ether linker followed by conjugation to MMAE. The general synthetic route is outlined below.

Figure 2: General workflow for the synthesis of the silyl ether-MMAE conjugate.

Experimental Protocol: Synthesis of the Linker-MMAE Conjugate

The following protocol details the synthesis of the diisopropyl-silyl ether-based linker and its subsequent conjugation to MMAE.

Step A: Synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione

-

Reagents: Maleic anhydride, 2-(2-aminoethoxy)ethan-1-ol, N-methylmorpholine (NMM), ethyl acetate (EA).

-

Procedure: A solution of 2-(2-aminoethoxy)ethan-1-ol in EA is added dropwise to a solution of maleic anhydride and NMM in EA at 0°C. The reaction mixture is stirred for 2 hours. The resulting product is purified to yield the maleimide-alcohol intermediate.

-

Yield: 99%[2]

Step B: Synthesis of 4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)benzaldehyde

-

Reagents: 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, dichlorodiisopropylsilane, 4-hydroxybenzaldehyde, triethylamine (TEA), dichloromethane (DCM).

-

Procedure: To a solution of dichlorodiisopropylsilane and 4-hydroxybenzaldehyde in DCM at 0°C, TEA is added dropwise. After stirring, a solution of the maleimide-alcohol from Step A and TEA in DCM is added. The reaction is stirred for 2 hours at room temperature. The product is purified by column chromatography.

-

Yield: 76%[2]

Step C: Synthesis of (4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)phenyl)methanol

-

Reagents: Product from Step B, sodium borohydride (NaBH4), tetrahydrofuran (THF).

-

Procedure: The aldehyde from Step B is dissolved in THF and cooled to -5°C. NaBH4 is added portion-wise, and the reaction is stirred for 3 hours at 0°C. The product is purified by column chromatography.

-

Yield: 23%[2]

Step D: Synthesis of 4-((diisopropyl(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)silyl)oxy)benzyl (4-nitrophenyl) carbonate

-

Reagents: Product from Step C, bis(4-nitrophenyl) carbonate, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF).

-

Procedure: The alcohol from Step C is dissolved in dry DMF. Bis(4-nitrophenyl) carbonate and DIPEA are added, and the reaction is stirred at room temperature for 5 hours. The product is purified.

-

Yield: 72%[2]

Step E: Conjugation to MMAE

-

Reagents: Product from Step D, MMAE, 1-hydroxybenzotriazole (HOBt), DIPEA, DMF.

-

Procedure: The activated carbonate from Step D is dissolved in dry DMF. HOBt, MMAE, and DIPEA are added, and the reaction is stirred at room temperature overnight. The final linker-MMAE conjugate is purified.

-

Yield: 62%[2]

Preclinical Evaluation and Quantitative Data

The novel silyl ether-based ADC, designated as mil40-6 (an anti-HER2 antibody conjugated to the silyl ether-MMAE linker), underwent rigorous preclinical evaluation to assess its stability, drug-release profile, and anti-tumor activity.

Stability and Drug Release

The stability of the ADC and the linker-MMAE conjugate was assessed in human plasma. The results demonstrated a significant improvement in stability compared to traditional acid-cleavable linkers.[1]

| Parameter | Result | Conditions |

| MMAE Release from Linker-MMAE Conjugate | < 3% | 7 days in human plasma at 37°C[1] |

| MMAE Release from ADC (mil40-6) | ~24% | 7 days in human plasma at 37°C[1][4] |

| Plasma Half-life of Silyl Ether Linker | > 7 days | [1] |

The pH-dependent release of MMAE from the ADC was also evaluated, confirming the acid-sensitive nature of the silyl ether linker.

| pH | % MMAE Released after 7 days |

| 7.4 (Bloodstream) | ~33% |

| 5.5 (Endosome) | Significantly higher release |

| 4.5 (Lysosome) | Nearly complete release |

| Data derived from graphical representation in the source publication.[2] |

In Vitro Cytotoxicity

The in vitro potency of the silyl ether-based ADC was evaluated against a panel of HER2-positive and HER2-negative cancer cell lines. The ADC demonstrated potent and specific cytotoxicity against HER2-expressing cells.

| Cell Line | HER2 Status | IC50 (nM) |

| NCI-N87 | Positive | 0.028[1] |

| BT-474 | Positive | 0.170[1] |

| MDA-MB-453 | Positive | Not explicitly quantified |

| MCF-7 | Negative | 7.742[1] |

| MDA-MB-231 | Negative | >1000[1] |

In Vivo Efficacy

The anti-tumor activity of the silyl ether-based ADC was assessed in a murine xenograft model of HER2-positive gastric cancer (NCI-N87). The ADC exhibited significant tumor growth inhibition compared to the vehicle control and the naked antibody.

A detailed table of in vivo efficacy would require specific tumor volume and animal weight data from the source study, which is typically presented graphically. The study concluded that the ADC demonstrated significant in vivo efficacy.[4]

Mechanism of Action

The mechanism of action of the silyl ether-based MMAE ADC follows the established paradigm for ADCs, with the key differentiator being the acid-catalyzed release of the payload.

Figure 3: Mechanism of action of the silyl ether-based MMAE ADC.

Conclusion

The development of the this compound platform, centered on a novel silyl ether-based acid-cleavable linker, represents a promising advancement in ADC technology. This linker system demonstrates enhanced stability in plasma compared to traditional acid-cleavable linkers, while enabling efficient, pH-dependent release of the highly potent payload, MMAE, within the tumor microenvironment. The preclinical data strongly support the potential of this technology to create ADCs with a wide therapeutic window, combining potent anti-tumor activity with a favorable safety profile. Further investigation and optimization of this silyl ether-based linker technology could lead to the development of next-generation ADCs for the treatment of various cancers.

References

- 1. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of DMBA-SIL-Mal-MMAE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for DMBA-SIL-Mal-MMAE based on available data for its cytotoxic component, Monomethyl Auristatin E (MMAE). A specific Material Safety Data Sheet (MSDS) for the complete this compound conjugate was not found in the public domain. Therefore, all handling and safety precautions should be based on the high potency and toxicity of the active payload, MMAE. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this compound.

Introduction

This compound is a linker-drug conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a silyl ether-based linker (DMBA-SIL-Mal) and the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE)[1][2]. The silyl ether component is designed to be sensitive to acidic conditions, potentially enabling targeted drug release[3]. The extreme cytotoxicity of MMAE necessitates stringent safety and handling protocols to protect laboratory personnel from exposure.

Hazard Identification and Classification

The primary hazard associated with this compound stems from the MMAE payload. Based on the Safety Data Sheet for MMAE, the compound is classified as follows:

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[4] |

| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4] |

| Germ Cell Mutagenicity | Category 1B | Danger | H340: May cause genetic defects[4] |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[4] |

This data is for the MMAE component and should be considered representative of the risks associated with this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity of this compound, all handling should be performed within a designated potent compound handling area.

3.1 Engineering Controls:

-

Work should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box.

-

For procedures that may generate aerosols or dust, a closed system is highly recommended.

3.2 Personal Protective Equipment (PPE):

-

Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Lab Coat: A dedicated, disposable lab coat or a lab coat made of a non-permeable material should be used.

-

Respiratory Protection: For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

| Compound | Form | Storage Temperature | Duration |

| This compound | Powder | -20°C | 3 years[2] |

| This compound | In solvent | -80°C | 1 year[2] |

Note: Shipping conditions may vary; some suppliers ship at room temperature for continental US destinations[1].

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

5.1 Spill Response:

-

Evacuate the area and prevent entry.

-

Notify your EHS department immediately.

-

For small spills, trained personnel wearing appropriate PPE can use a cytotoxic spill kit to absorb the material.

-

Place all contaminated materials in a sealed, labeled hazardous waste container.

-

Thoroughly decontaminate the area with an appropriate cleaning agent.

5.2 Exposure Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[4].

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations.

Experimental Protocols and Considerations

7.1 Reconstitution:

-

If provided as a powder, reconstitution should be performed in a certified chemical fume hood or glove box.

-

Solvents such as DMSO are commonly used for initial stock solutions[5]. For in vivo studies, further dilution in vehicles like saline with co-solvents (e.g., PEG300, Tween-80) may be necessary[5].

7.2 ADC Conjugation: The maleimide group (Mal) in the linker is designed to react with free thiols on a partially reduced antibody to form a stable thioether bond. The general steps for conjugation include:

-

Partial reduction of the antibody to generate free sulfhydryl groups.

-

Reaction of the reduced antibody with the this compound linker-drug.

-

Purification of the resulting ADC to remove unconjugated drug-linker and other impurities.

Visualizations

Caption: Workflow for the safe handling of potent compounds like this compound.

Caption: The cytotoxic mechanism of MMAE following its release from an ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]

- 3. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for DMBA-SIL-Mal-MMAE Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as tumor cells.[1][2] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[1][3] An ADC is comprised of three key components: a target-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[2][4]

This document details the protocol for conjugating an antibody with the novel drug-linker, DMBA-SIL-Mal-MMAE. This conjugate consists of:

-

Monomethyl Auristatin E (MMAE): A highly potent anti-mitotic agent that inhibits cell division by blocking tubulin polymerization.[5][6][7]

-

DMBA-SIL-Mal Linker: A specialized linker system.

-

DMBA (3,5-Dimethoxybenzyl Alcohol): A radiation-activated trigger. It undergoes a reaction upon exposure to X-ray irradiation, initiating the release of the payload.[6][8]

-

SIL (Self-Immolative Linker): Bridges the trigger and the payload, designed to release the drug upon activation by the DMBA moiety.[6][8]

-

Mal (Maleimide): A reactive group that enables covalent conjugation to the antibody via reaction with free thiol (sulfhydryl) groups.[6][9]

-

The conjugation strategy involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then form a stable thioether bond with the maleimide group of the drug-linker. This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[1][10] Comprehensive characterization is essential to ensure the safety, efficacy, and consistency of the final ADC product.[1]

Experimental Protocols

This section provides a step-by-step methodology for the preparation, conjugation, purification, and characterization of a this compound ADC.

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for the reduction and conjugation reactions. Many common buffer additives can interfere with the process.[11]

Materials:

-

Monoclonal antibody (mAb) of interest

-

Phosphate Buffered Saline (PBS), pH 7.2 - 7.4

-

Amicon Ultra centrifugal filter units (e.g., 50 kDa MWCO) or similar desalting columns (e.g., Sephadex G-25)[12][13]

Protocol:

-

Ensure the starting antibody solution is free of carrier proteins (like BSA or gelatin) and interfering buffer components (like Tris, glycine, sodium azide, or primary amines).[11][13]

-

If interfering substances are present, perform a buffer exchange into PBS, pH 7.2-7.4. This can be accomplished using centrifugal filter units or desalting columns.[13][]

-

Concentrate the antibody to a working concentration, typically between 2-10 mg/mL.

-

Determine the final antibody concentration using a NanoDrop spectrophotometer at 280 nm or another suitable protein assay.[12]

Antibody Reduction

Objective: To partially reduce the interchain disulfide bonds of the antibody, exposing free thiol (-SH) groups for conjugation.

Materials:

-

Prepared antibody in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock)

Protocol:

-

Bring the antibody solution to room temperature.

-

Add a calculated amount of TCEP solution to the antibody solution. A molar ratio of TCEP to antibody of 10:1 is a common starting point for partial reduction.[] The optimal ratio may need to be determined empirically for each antibody to achieve the desired DAR.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.[12][] Exceeding the optimal time may lead to over-reduction and irreparable damage to the antibody.[12]

-

Immediately proceed to the conjugation step. The reduced antibody is not stable and should be used without delay.

This compound Conjugation

Objective: To covalently attach the this compound drug-linker to the reduced antibody via a maleimide-thiol reaction.

Materials:

Protocol:

-

Just before use, dissolve the this compound powder in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the reduced antibody solution. The molar excess of the drug-linker relative to the antibody will influence the final DAR and should be optimized. A starting point is often a 5-10 fold molar excess of the drug-linker over the antibody.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

After the incubation, the reaction can be quenched by adding an excess of N-acetylcysteine to react with any remaining maleimide groups, although this is often omitted before immediate purification.

ADC Purification

Objective: To remove unconjugated drug-linker, reaction byproducts, and potential aggregates from the ADC solution.

Materials:

-

Crude ADC reaction mixture

-

Purification system (e.g., FPLC, HPLC)

-

Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) or Tangential Flow Filtration (TFF) system[][18]

-

Final formulation buffer (e.g., PBS or a formulation specific to the ADC)

Protocol:

-

Size Exclusion Chromatography (SEC):

-

Equilibrate the SEC column with the final formulation buffer.

-

Load the crude ADC reaction mixture onto the column.

-

The ADC will elute first as a high molecular weight peak, while the smaller, unconjugated drug-linker and byproducts will be retained longer and elute later.[4]

-

Collect the fractions corresponding to the purified ADC peak.

-

-

Tangential Flow Filtration (TFF):

-

Pool the purified ADC fractions and determine the final protein concentration. Store the purified ADC under appropriate conditions (e.g., 4°C or frozen at -80°C).

Data Presentation and Characterization

Robust analytical techniques are essential to determine the critical quality attributes (CQAs) of the ADC, ensuring its safety and efficacy.[1][20]

Key Characterization Parameters

| Parameter | Method(s) | Typical Target Value | Description |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[4][21] | 2 - 4 | The average number of drug molecules conjugated to each antibody. Directly impacts potency and pharmacokinetics.[20] |

| Purity / Drug Distribution | HIC, RP-HPLC[4] | > 95% | Assesses the heterogeneity of the ADC, showing the distribution of species with different DARs (e.g., DAR0, DAR2, DAR4).[22] |

| Aggregate & Fragment Content | Size Exclusion Chromatography (SEC)[4] | < 5% Aggregates | Measures the amount of high molecular weight species (aggregates) or low molecular weight species (fragments), which can affect efficacy and immunogenicity. |

| Free Drug Level | RP-HPLC | < 1% | Quantifies the amount of residual, unconjugated drug-linker in the final product.[19] |

| In Vitro Potency / Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | IC50 (nM range) | Confirms that the ADC maintains its biological activity and can effectively kill target cells. |

Recommended Buffer Compositions for Analysis

| Analysis Type | Typical Mobile Phases |

| HIC-HPLC | Buffer A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7) |

| Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7) | |

| SEC-HPLC | Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0 |

Visualizations

Experimental Workflow

Caption: High-level workflow for this compound antibody conjugation.

Chemical Conjugation Pathway

Caption: Reaction schematic for maleimide-thiol based antibody conjugation.

References

- 1. adcreview.com [adcreview.com]

- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HRP antibody conjugation protocol [abcam.com]

- 12. akoyabio.com [akoyabio.com]

- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]

- 18. lonza.com [lonza.com]

- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]

- 20. lcms.cz [lcms.cz]

- 21. blog.crownbio.com [blog.crownbio.com]

- 22. cellmosaic.com [cellmosaic.com]

Application Notes and Protocols for ADC Preparation with DMBA-SIL-Mal-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[1]

This document provides a detailed guide to the preparation and characterization of an Antibody-Drug Conjugate utilizing the innovative DMBA-SIL-Mal-MMAE drug-linker. This linker system incorporates a 3,5-dimethoxybenzyl alcohol (DMBA) moiety as a radiation-responsive element, a self-immolative linker (SIL), a maleimide (Mal) group for antibody conjugation, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2][3] The maleimide group facilitates covalent attachment to free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.[4]

The key feature of the DMBA-SIL linker is its ability to be cleaved upon exposure to ionizing radiation, such as X-rays. This offers a unique strategy for localized payload release, potentially enhancing the anti-tumor efficacy of the ADC in combination with radiotherapy.[1][3]

Principle of the Method

The preparation of an ADC with this compound involves a two-step process:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

-

Conjugation: The maleimide group of the this compound linker reacts with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond. This step covalently attaches the drug-linker to the antibody.

Following conjugation, the resulting ADC is purified to remove unconjugated drug-linker and other reaction components. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation state.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) of interest (e.g., anti-EGFR mAb)

-

This compound (MedChemExpress, Cat. No.: HY-160702 or equivalent)[2]

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EDTA solution

-

Dimethyl sulfoxide (DMSO)

-

Spin filtration devices (e.g., Amicon Ultra, 50 kDa MWCO)

-

Hydrophobic Interaction Chromatography (HIC) column

-

SDS-PAGE gels and reagents

-

Deionized water

Protocol 1: Antibody Reduction

-

Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a solution of TCEP-HCl to the antibody solution. A final concentration of 100 µM TCEP is a good starting point.[4]

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Remove the excess TCEP using a spin filtration device (50 kDa MWCO). Wash the antibody solution multiple times with conjugation buffer (e.g., PBS with EDTA) to ensure complete removal of the reducing agent.

Protocol 2: Conjugation of this compound to Reduced Antibody

-

Immediately after reduction and purification, determine the concentration of the reduced antibody.

-

Dissolve the this compound in a minimal amount of DMSO to prepare a stock solution.

-

Add the this compound stock solution to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR. A molar excess of the drug-linker is typically used.

-

Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.

-

Purify the ADC from unconjugated drug-linker and reaction byproducts using a spin filtration device (50 kDa MWCO) or other suitable chromatography methods (e.g., size-exclusion chromatography).

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

-

Use a HIC column suitable for ADC analysis.

-

Establish a gradient elution method using a high salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low salt buffer (e.g., sodium phosphate).

-

Inject the purified ADC onto the column.

-

The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, with higher DAR species eluting later.

-

Calculate the average DAR by integrating the peak areas of the different species.

B. Purity and Integrity Analysis by SDS-PAGE

-

Prepare samples of the unconjugated antibody, reduced antibody, and the final ADC.

-

Run the samples on both non-reducing and reducing SDS-PAGE gels.

-

Under non-reducing conditions, the ADC should appear as a single major band with a slightly higher molecular weight than the unconjugated antibody.

-

Under reducing conditions, the heavy and light chains of the antibody will be separated. Conjugated chains will show a higher molecular weight compared to their unconjugated counterparts.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of an ADC with a radiation-cleavable linker.

| Parameter | Condition | Result | Reference |

| Antibody Reduction | |||

| Reducing Agent | TCEP-HCl | Effective for disulfide bond reduction | [4] |

| TCEP Concentration | 100 µM | Sufficient for partial reduction | [4] |

| Incubation Time | 1 hour | Adequate for thiol generation | [4] |

| Conjugation Reaction | |||

| Molar Ratio (Drug-Linker:Ab) | Varies (e.g., 5:1 to 10:1) | Influences final DAR | General Knowledge |

| Reaction Time | 1-2 hours | Sufficient for maleimide reaction | General Knowledge |

| Solvent for Drug-Linker | DMSO | Common solvent for hydrophobic compounds | General Knowledge |

| ADC Characterization | |||

| Average DAR | HIC-HPLC | Typically 3.5 - 4.5 | General Knowledge |

| Purity | SDS-PAGE / SEC-HPLC | > 95% | General Knowledge |

| Functional Characterization | |||

| MMAE Release (8 Gy X-ray) | In vitro assay | 64 ± 7% | [3] |

| DOX Release (8 Gy X-ray) | In vitro assay | 56 ± 4% | [3] |

| Increase in Cytotoxicity (8 Gy X-ray) | 8505c ATC cell line | 70-fold | [3] |

Visualizations

Experimental Workflow

Caption: Workflow for ADC preparation with this compound.

Mechanism of Action: Radiation-Induced Payload Release

Caption: Radiation-induced cleavage and payload release mechanism.

MMAE Signaling Pathway

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for DMBA-SIL-Mal-MMAE In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMBA-SIL-Mal-MMAE is a novel antibody-drug conjugate (ADC) component designed for targeted cancer therapy. It comprises the highly potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a maleimide (Mal) group for conjugation to an antibody via a self-immolative linker (SIL) and a 3,5-dimethoxybenzyl alcohol (DMBA) caging moiety.[1][2] A key feature of this system is its radiation-cleavable linker. The DMBA group acts as a trigger that, upon exposure to ionizing radiation, initiates the cleavage of the linker and subsequent release of the cytotoxic MMAE payload.[3][4] This mechanism allows for spatially controlled activation of the cytotoxic drug at the tumor site, potentially enhancing the therapeutic index and reducing off-target toxicities.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of ADCs constructed with this compound, with a specific focus on the radiation-induced activation of the conjugate.

Mechanism of Action

The cytotoxic activity of this compound is dependent on the release of free MMAE. Once liberated, MMAE exerts its potent anti-cancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][5][6] The DMBA-SIL-Mal linker is designed to be stable in systemic circulation. However, upon localized irradiation, hydroxyl radicals are generated, which mediate the cleavage of the DMBA trigger. This initiates a cascade that results in the self-immolation of the SIL, releasing the active MMAE drug within the target cells.[3][4]

Data Presentation

The following table summarizes the in vitro cytotoxicity of a this compound containing ADC, highlighting the significant increase in potency upon irradiation. The data is derived from studies on the 8505c anaplastic thyroid cancer cell line.[3][4]

| Compound | Treatment | Cell Line | IC50 | Fold Change in Cytotoxicity |

| mAb-DMBA-SIL-MMAE | Non-irradiated | 8505c | >1000 nM | - |

| mAb-DMBA-SIL-MMAE | Irradiated (8 Gy X-ray) | 8505c | ~15 nM | 70-fold increase vs. non-irradiated |

| Free MMAE | - | 8505c | ~0.2 nM | - |

| Alb-DMBA-SIL-MMAE | Non-irradiated | 8505c | ~1140 nM | 5700-fold lower than free MMAE |

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC and to quantify the enhancement of cytotoxicity following irradiation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

-

Target cancer cell line (e.g., 8505c anaplastic thyroid cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound conjugated antibody (ADC)

-

Free MMAE (as a positive control)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (DMSO))

-

96-well flat-bottom cell culture plates

-

X-ray irradiator

-

Multi-channel pipette

-

Microplate reader

Procedure:

1. Cell Seeding: a. Culture the target cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Preparation and Irradiation of the ADC: a. Prepare a stock solution of the this compound ADC and free MMAE in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in complete culture medium. b. Prepare a series of dilutions of the ADC to be tested. It is recommended to perform a 10-fold serial dilution initially to determine the approximate IC50 range, followed by a more detailed 2- or 3-fold dilution series. c. For the irradiated samples, expose the ADC solutions to a controlled dose of X-ray radiation (e.g., 8 Gy).[3][4] The non-irradiated samples should be handled in the same way but without exposure to radiation.

3. Cell Treatment: a. Carefully remove the culture medium from the wells of the 96-well plate containing the cells. b. Add 100 µL of the prepared dilutions of the irradiated and non-irradiated ADC, as well as the free MMAE and a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

4. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate for 15-20 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which are considered 100% viable). d. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each condition.

Visualizations

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Caption: Mechanism of radiation-induced activation and cytotoxicity of this compound.

References

- 1. NB-64-90219-50mg | this compound [2923885-49-6] Clinisciences [clinisciences.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting a radiosensitizing antibody-drug conjugate to a radiation-inducible antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of DMBA-SIL-Mal-MMAE Antibody-Drug Conjugates by HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive characterization of antibody-drug conjugates (ADCs) composed of a monoclonal antibody (mAb) conjugated to the cytotoxic agent Monomethyl Auristatin E (MMAE) via the DMBA-SIL-Mal linker. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) to assess critical quality attributes of the ADC, including the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, and overall purity. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC-HPLC). This guide is intended to assist researchers and drug development professionals in establishing robust analytical methods for the quality control and characterization of this novel class of ADCs.

Introduction to DMBA-SIL-Mal-MMAE ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The this compound ADC utilizes a linker system that connects the antibody to the MMAE payload. The characterization of such complex biomolecules is essential to ensure their safety and efficacy. HPLC is a powerful and indispensable tool for the analytical characterization of ADCs, providing insights into their heterogeneity and stability.[1][2]

The key quality attributes of an ADC that require careful monitoring include:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. This is a critical parameter that directly impacts the ADC's potency and therapeutic index.[1]

-

ADC Distribution: The relative abundance of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).

-

Aggregation: The formation of high molecular weight species, which can affect efficacy and potentially induce an immunogenic response.[3][4][5]

-

Fragmentation: The presence of low molecular weight species resulting from degradation of the antibody.

-

Purity: The overall percentage of the desired monomeric ADC.

Analytical Methods for ADC Characterization

The following sections detail the experimental protocols for the three primary HPLC-based methods for characterizing this compound ADCs.

Drug-to-Antibody Ratio (DAR) and Distribution Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)